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molecular formula C13H11F2NO B3033123 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine CAS No. 867288-00-4

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No. B3033123
M. Wt: 235.23
InChI Key: BFAMMODYWZEGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686048B2

Procedure details

The title compound (992 mg) was prepared from 2,6-difluoro-4-bromo aniline (1.1 g, 5.3 mmol) and 3-methoxyphenylboronic acid (1.04 g, 6.8 mmol) as a pale-yellow liquid. 1H-NMR (δ ppm, CDCl3+DMSO-d6, 400 MHz): 7.21-7.20 (m, 1H), 6.99-6.89 (m, 3H), 6.87-6.83 (m, 1H), 6.74-6.68 (m, 1H), 3.97 (bs, 2H), 3.69 (s, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].[CH3:11][O:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1>>[F:1][C:2]1[CH:8]=[C:7]([C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([O:12][CH3:11])[CH:18]=2)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)Br)F
Name
Quantity
1.04 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N)F)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 992 mg
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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